PCy3-Pd-G2 GT capsule

Description

Contextualization of Palladium Catalysis in Organic Synthesis

Palladium's journey as a catalyst in organic chemistry began in the early 20th century with hydrogenation reactions. numberanalytics.com However, its widespread application and recognition surged in the latter half of the century with the advent of cross-coupling reactions. nobelprize.orgnumberanalytics.com The unique ability of palladium to mediate the formation of new bonds under mild conditions and with high functional group tolerance has revolutionized the way chemists approach the synthesis of complex organic molecules. nobelprize.orgnumberanalytics.com Key to palladium's catalytic prowess is its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), facilitating the crucial steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle of most cross-coupling reactions. numberanalytics.com

The development of palladium catalysis has been marked by continuous innovation, from the initial use of simple palladium salts and phosphine (B1218219) ligands to the design of sophisticated, pre-formed catalyst complexes. researchgate.net This progression has been driven by the need for more active, stable, and versatile catalysts that can be applied to a broader range of substrates and reaction types. researchgate.net

Evolution and Significance of Palladacycle Precatalysts in Cross-Coupling Chemistry

The Buchwald-type palladacycles, in particular, have gained widespread use. nih.gov These precatalysts are designed to readily generate the active, monoligated Pd(0) species required for the catalytic cycle to commence. nih.govnih.gov This is typically achieved through a reductive elimination process facilitated by a base. nih.gov The development of these well-defined precatalysts has been a major step forward from in-situ catalyst generation, which involves mixing a palladium source and a ligand in the reaction vessel. Pre-formed catalysts like the G2 palladacycles offer better control over the active catalyst formation and can lead to more reproducible results. researchgate.net

Position and Impact of PCy3-Pd-G2 within Modern Catalytic Methodologies

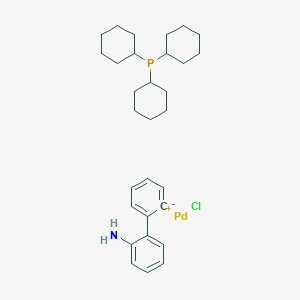

PCy3-Pd-G2, also known as Chloro[(tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium(II), is a prominent member of the second-generation Buchwald palladacycle family. echemi.comgeorganics.sk It incorporates a bulky and electron-rich tricyclohexylphosphine (B42057) (PCy3) ligand, which is known to promote efficient catalytic activity in a variety of cross-coupling reactions. matthey.com

The structure of PCy3-Pd-G2 is designed for rapid activation under mild conditions, often leading to shorter reaction times and allowing for lower catalyst loadings compared to in-situ methods. matthey.com This efficiency is a significant advantage in both academic research and industrial applications. The "G2" designation signifies that it is a second-generation precatalyst, benefiting from the design improvements that enhance stability and ease of use. sigmaaldrich.com

The impact of PCy3-Pd-G2 is evident in its wide application across numerous types of cross-coupling reactions. It has proven to be a versatile catalyst for Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Sonogashira, and Stille couplings, as well as C-H activation reactions. sigmaaldrich.com Its ability to facilitate the synthesis of diarylmethanes and poly(arylene)s further highlights its utility in organic synthesis. sigmaaldrich.com The development and application of PCy3-Pd-G2 and similar palladacycles represent a significant advancement in making powerful catalytic methods more accessible and reliable for chemists. nih.gov

| Property | Value |

| Chemical Name | Chloro[(tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium(II) echemi.com |

| Synonym | PCy3 Pd G2, Tricyclohexylphosphine Pd G2 echemi.com |

| CAS Number | 1353658-81-7 sigmaaldrich.com |

| Molecular Formula | C30H43ClNPPd sigmaaldrich.com |

| Molecular Weight | 590.52 g/mol sigmaaldrich.com |

| Appearance | White to Dark Grey solid echemi.com |

| Melting Point | 244-246 °C echemi.com |

| Key Feature | Second-generation Buchwald palladacycle sigmaaldrich.com |

| Reaction Type | Applicability of PCy3-Pd-G2 |

| Suzuki-Miyaura Coupling | Yes sigmaaldrich.com |

| Buchwald-Hartwig Amination | Yes sigmaaldrich.com |

| Heck Reaction | Yes sigmaaldrich.com |

| Negishi Coupling | Yes sigmaaldrich.com |

| Sonogashira Coupling | Yes sigmaaldrich.com |

| Stille Coupling | Yes sigmaaldrich.com |

| C-H Activation | Yes sigmaaldrich.com |

Properties

Molecular Formula |

C30H43ClNPPd |

|---|---|

Molecular Weight |

590.5 g/mol |

IUPAC Name |

chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane |

InChI |

InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChI Key |

BDVFOJAMJCOYEQ-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Origin of Product |

United States |

Synthetic Methodologies and Coordination Chemistry of Pcy3 Pd G2

Routes for the Synthesis of PCy3-Pd-G2 and Analogous Palladacycle Complexes

The synthesis of second-generation (G2) Buchwald precatalysts, including the PCy3-ligated variant, is designed to be efficient and practical. A common and effective method involves a C-H activation and cyclopalladation sequence starting from readily available materials. nih.gov

The general synthetic strategy proceeds as follows:

Reaction of a Palladium(II) Salt: The synthesis typically begins with a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reacted with the biaryl-amine ligand, in this case, 2-aminobiphenyl (B1664054). nih.gov

Cyclometalation: This step involves an intramolecular C-H activation to form a stable, five-membered palladacycle. This process creates a dimeric palladium complex bridged by the counterion from the palladium salt.

Ligand Addition: The resulting dimeric palladacycle is then treated with the desired phosphine (B1218219) ligand, tricyclohexylphosphine (B42057) (PCy3), to break the dimer and form the final, monomeric PCy3-Pd-G2 complex. rsc.org

This one-pot procedure avoids the need to handle unstable organometallic intermediates, which was a drawback of first-generation (G1) precatalyst synthesis. nih.gov The G2 precatalysts feature a biphenyl-based backbone, an improvement over the phenethylamine (B48288) scaffold of G1, which contributes to their enhanced properties. sigmaaldrich-jp.com Variations in this synthetic approach can involve changing the palladium source or the counterion to fine-tune the precatalyst's stability and reactivity. For instance, replacing a chloride anion with a mesylate has been shown to yield precatalysts with improved stability in solution. rsc.orgcapes.gov.br

Spectroscopic and Structural Elucidation Techniques for PCy3-Pd-G2 Complexes

The definitive characterization of PCy3-Pd-G2 and its analogues relies on a combination of spectroscopic and structural methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy:

¹H NMR: Proton NMR is used to confirm the presence of the tricyclohexyl and aminobiphenyl ligands by identifying their characteristic proton signals. The complex aromatic region reveals the protons of the biphenyl (B1667301) scaffold, while the upfield region shows the signals for the cyclohexyl groups.

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing phosphine-ligated palladium complexes. A single resonance in the ³¹P NMR spectrum confirms the coordination of one PCy3 ligand to the palladium center. The chemical shift provides information about the electronic environment of the phosphorus atom.

| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Proton NMR | ~6.5-8.0 (Aromatic), ~1.0-2.5 (Aliphatic) | Confirms presence of aminobiphenyl and tricyclohexyl groups. |

| ³¹P | Phosphorus NMR | ~30-40 | Confirms coordination of a single PCy3 ligand to the Pd center. |

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For PCy3-Pd-G2, the structure reveals a square planar geometry around the Pd(II) center. The palladium atom is coordinated to the carbon and nitrogen atoms of the cyclometalated 2-aminobiphenyl ligand, a chloride anion, and the phosphorus atom of the tricyclohexylphosphine ligand. This palladacycle structure is a key feature of this class of precatalysts. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| Coordination Geometry | Geometry around the Palladium(II) center | Square Planar |

| Pd-P Bond Length | Distance between Palladium and Phosphorus | ~2.2-2.3 Å |

| Pd-N Bond Length | Distance between Palladium and Nitrogen | ~2.0-2.1 Å |

| Pd-C Bond Length | Distance between Palladium and cyclometalated Carbon | ~1.9-2.0 Å |

| Pd-Cl Bond Length | Distance between Palladium and Chlorine | ~2.3-2.4 Å |

Principles of Ligand Design in PCy3-Pd-G2: Tricyclohexylphosphine (PCy3) and Biaryl-Amine Scaffolds

The high performance of the PCy3-Pd-G2 precatalyst is a direct result of the synergistic properties of its constituent ligands: the bulky, electron-rich tricyclohexylphosphine (PCy3) and the chelating biaryl-amine scaffold.

Tricyclohexylphosphine (PCy3): PCy3 is a crucial component that influences the catalyst's reactivity and stability. prochemonline.com Its key properties are:

Strong Electron Donation: As a very basic phosphine, PCy3 increases the electron density on the palladium center. prochemonline.comrsc.org This enhanced electron density facilitates the crucial oxidative addition step in the catalytic cycle and promotes the final reductive elimination step to release the cross-coupled product.

Large Steric Bulk: PCy3 is a sterically demanding ligand, characterized by a large Tolman cone angle. This bulk helps to stabilize the catalytically active, monoligated L-Pd(0) species (where L=PCy3) that is formed upon activation, preventing the formation of inactive palladium clusters. nih.govprochemonline.com This steric hindrance also plays a role in influencing selectivity in certain reactions. acs.org

Biaryl-Amine Scaffold (2-Aminobiphenyl): The 2-aminobiphenyl ligand is not just a spectator; it is fundamental to the precatalyst's design and function.

Palladacycle Formation: It undergoes intramolecular C-H activation (cyclometalation) to form a robust, five-membered ring containing the palladium atom. nih.govmdpi.com This palladacycle structure imparts significant thermal stability and air-resistance to the precatalyst, allowing for easier handling and storage compared to simple Pd(0) sources. matthey.com

Controlled Activation: The biaryl-amine group acts as a "placeholder" ligand that is eliminated during the activation step to generate the active Pd(0) catalyst. This controlled release is a hallmark of the G2 precatalysts.

Intrinsic Stability and Precatalyst Activation Pathways of PCy3-Pd-G2

A major advantage of the G2 palladacycle design is the combination of high stability in its precatalyst form and the ability to generate the active catalyst efficiently under mild reaction conditions.

Intrinsic Stability: The PCy3-Pd-G2 complex is a Pd(II) species that is generally air- and moisture-stable, existing as a solid that can be handled without extensive precautions. matthey.com This stability is conferred by the palladacycle structure, where the palladium is locked into a chelate ring by the aminobiphenyl ligand. nih.gov While stable as a solid and for reasonable periods in solution, G2 precatalysts can have more limited long-term solution stability compared to later generations (G3, G4). sigmaaldrich-jp.com

Precatalyst Activation Pathway: The conversion from the stable Pd(II) precatalyst to the catalytically active L-Pd(0) species is a critical step that initiates the cross-coupling cycle. For G2 precatalysts, this activation is typically achieved in situ at the start of the reaction. researchgate.net The generally accepted activation mechanism involves:

Base-Mediated Process: The reaction is initiated by a base (e.g., phosphate (B84403) or carbonate) present in the reaction mixture. sigmaaldrich-jp.com

Reductive Elimination: The base facilitates the reductive elimination of the aminobiphenyl scaffold from the palladium center. This process reduces the palladium from Pd(II) to the catalytically active Pd(0) state.

Formation of Active Catalyst: The result is the formation of a highly reactive, monoligated L-Pd(0) complex (L = PCy3), which can then enter the catalytic cycle by undergoing oxidative addition with the aryl halide substrate. nih.govresearchgate.net

This activation pathway is significantly milder than that required for G1 precatalysts and allows for the use of weaker bases at room temperature, broadening the scope and practicality of the catalytic reactions. sigmaaldrich-jp.com

Catalytic Reactivity and Scope of Pcy3 Pd G2

Applications in Carbon-Carbon Bond-Forming Cross-Coupling Reactions

PCy3-Pd-G2 is a robust precatalyst for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon bonds. sigmaaldrich.com Its broad applicability stems from the efficient generation of the active monoligated Pd(0) species in the catalytic cycle.

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. PCy3-Pd-G2 has proven to be particularly effective in this area. sigmaaldrich.comsigmaaldrich.com

Key applications include:

Diarylmethane Synthesis: The catalyst is utilized for the synthesis of diarylmethanes through the Suzuki cross-coupling of aryl- or heteroarylboronic acids with heterocyclic-chloromethyl derivatives. sigmaaldrich.comalfachemic.comscientificlabs.com

Poly(arylene)s Synthesis: It facilitates the synthesis of conjugated polymers, specifically poly(arylene)s, via a step-growth Suzuki cross-coupling polymerization. sigmaaldrich.comalfachemic.comscientificlabs.comchemicalbook.com This reaction typically involves the coupling of aryl dihalides with aryldiboronic acids. alfachemic.com

| Suzuki-Miyaura Application | Coupling Partners | Product Type | Reference |

| Diarylmethane Synthesis | Heterocyclic-chloromethyl derivatives + Aryl/Heteroaryl boronic acids | Diarylmethanes | sigmaaldrich.comalfachemic.com |

| Polymerization | Aryl dihalides + Aryldiboronic acids | Poly(arylene)s | sigmaaldrich.comchemicalbook.com |

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. PCy3-Pd-G2 is recognized as a suitable precatalyst for these transformations, accommodating a wide variety of amine and aryl halide substrates. sigmaaldrich.comsigmaaldrich.comorgsyn.org The high activity of the catalyst system allows for the coupling of a broad scope of primary and secondary amines, as well as NH-containing heterocycles, with various (hetero)aryl chlorides, bromides, and tosylates. researchgate.net

PCy3-Pd-G2 demonstrates significant utility in other cornerstone C-C bond-forming reactions. It is an effective precatalyst for:

Heck Reaction: The coupling of an unsaturated halide with an alkene. sigmaaldrich.comsigmaaldrich.com

Sonogashira Coupling: The reaction between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comsigmaaldrich.com

The versatility of the PCy3-Pd-G2 precatalyst extends to several other named cross-coupling reactions, highlighting its broad substrate scope and functional group tolerance. sigmaaldrich.comsigmaaldrich.com These include:

Hiyama Coupling: C-C bond formation between an organohalide and an organosilicon compound. sigmaaldrich.comsigmaaldrich.com

Negishi Coupling: The reaction of an organozinc compound with an organohalide. sigmaaldrich.comsigmaaldrich.com

Stille Coupling: The coupling of an organotin compound with an organohalide. sigmaaldrich.comsigmaaldrich.com

| Cross-Coupling Reaction | Catalyst Suitability | Reference |

| Buchwald-Hartwig Amination | Yes | sigmaaldrich.comsigmaaldrich.com |

| Heck Coupling | Yes | sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Yes | sigmaaldrich.comsigmaaldrich.com |

| Hiyama Coupling | Yes | sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | Yes | sigmaaldrich.comsigmaaldrich.com |

| Stille Coupling | Yes | sigmaaldrich.comsigmaaldrich.com |

Heck and Sonogashira Coupling Reactions

C-H Bond Functionalization Mediated by PCy3-Pd-G2

Direct C-H bond functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical route to complex molecules by avoiding the pre-functionalization of starting materials. PCy3-Pd-G2 has been identified as an effective precatalyst for mediating such transformations. sigmaaldrich.comalfachemic.com In these reactions, a typically inert C-H bond is converted into a C-C, C-N, or C-O bond. The success of these reactions often relies on directing groups within the substrate to guide the catalyst to a specific C-H bond, ensuring site selectivity. scribd.com PCy3-Pd-G2 serves as a reliable precatalyst for these advanced synthetic methods. sigmaaldrich.comscientificlabs.com

Polymerization Reactions Catalyzed by PCy3-Pd-G2

Beyond the Suzuki polymerization to form poly(arylene)s, PCy3-Pd-G2 is also employed in other types of polymerization reactions. A notable example is its use in direct arylation polycondensation (DAP). Research has demonstrated its application in the synthesis of indacenodithiophene (IDT) homopolymers. arxiv.org In this pathway, polyketones are first prepared via DAP, followed by a polymer-analogous cyclization to yield the final conjugated polymer. arxiv.org The use of PCy3-Pd-G2 was crucial for the C-C coupling steps in the polymerization process. arxiv.org

A summary of the reaction conditions for a specific direct arylation polymerization is provided below.

| Parameter | Condition | Reference |

| Catalyst | PCy3-Pd-G2 (5 mol%) | arxiv.org |

| Base | K2CO3 (3 eq) | arxiv.org |

| Additive | PivOH (1 eq) | arxiv.org |

| Solvent | THF (0.2 M) | arxiv.org |

| Temperature | 100 °C | arxiv.org |

Regioselectivity and Stereoselectivity in PCy3-Pd-G2 Catalysis

The control of regioselectivity and stereoselectivity is paramount in synthetic chemistry for the construction of complex molecular architectures. The PCy3-Pd-G2 catalyst, featuring the bulky and electron-rich tricyclohexylphosphine (B42057) (PCy3) ligand, exerts significant influence over the outcome of chemical reactions.

Regioselectivity:

The regioselectivity in palladium-catalyzed reactions is often dictated by the steric and electronic properties of the ligands attached to the metal center. nih.gov The PCy3 ligand in the G2 precatalyst is a key determinant in directing the regiochemical outcome of cross-coupling reactions. nih.gov For instance, in the palladium-catalyzed annulation of o-borylaryl triflates, the choice of phosphine (B1218219) ligand is crucial for regioselectivity. Studies have demonstrated that the nature of the phosphine ligand, comparing alkyl phosphines like PCy3 with aryl phosphines, directly impacts the regioisomeric ratio of the products formed. nih.gov The steric bulk of the PCy3 ligand can favor bond formation at less hindered positions, thereby controlling which isomer is preferentially formed. In a model aryne annulation system, varying the phosphine ligand demonstrated its importance, with different ligands leading to different yields and regioisomeric ratios. nih.gov

Table 1: Influence of Phosphine Ligand on Regioselectivity in a Pd-Catalyzed Aryne Annulation Yields and ratios are representative examples based on findings in model systems.

| Ligand | Catalyst System | Yield (%) | Regioisomeric Ratio (A:B) |

|---|---|---|---|

| P(tBu)3 | Buchwald Precatalyst | 62% | 77:23 |

| None | Pd Source Only | 39% | 65:35 |

| PPh3 | PPh3 Pd G2 | Diminished | - |

| PCy3 | PCy3 Pd G3 | Diminished | - |

Stereoselectivity:

Similarly, stereoselectivity is a critical aspect of catalysis where PCy3-Pd-G2 is effective. The synthesis of trans-stilbene (B89595) derivatives, for example, relies on highly stereoselective methods like the Suzuki cross-coupling reaction. researchgate.net The catalyst system plays a vital role in ensuring the preferential formation of the desired (E)-isomer over the (Z)-isomer. researchgate.net While specific studies on the PCy3-Pd-G2 capsule are limited, the performance of the underlying complex is informative. In reactions like the hydroboration of propiolonitriles, tricyclohexylphosphine as a catalyst, while less effective than tributylphosphine (B147548) in that specific reaction, still influenced both yield and stereoselectivity, underscoring the ligand's role in determining the E:Z ratio. rsc.org The inherent steric properties of the PCy3 ligand are instrumental in controlling the geometry of the transition state, which in turn dictates the stereochemical outcome of the product. researchgate.net

Comparative Catalytic Performance with Other Generations and Classes of Palladium Catalysts

The efficacy of a catalyst is best understood through comparison. PCy3-Pd-G2's performance has been evaluated against other Buchwald precatalyst generations and entirely different classes of palladium catalysts.

Comparison with Other Buchwald Generations:

The Buchwald precatalysts have evolved through several generations (G1, G2, G3, G4), each offering distinct advantages. The first-generation (G1) required strong bases for activation. sigmaaldrich.com A significant improvement came with the second-generation (G2) precatalysts, including PCy3-Pd-G2, which feature a biphenyl-based backbone. This structural modification allows for the efficient formation of the active Pd(0) species at room temperature using weaker bases like carbonates and phosphates. sigmaaldrich.com This leads to broader substrate scope and milder reaction conditions compared to G1. sigmaaldrich.com Later generations, such as G3 and G4, offer further enhancements like improved stability or activity for specific challenging transformations. sigmaaldrich.com For instance, in an α-arylation reaction, a PCy3 Pd G3 precatalyst gave a moderate yield of 43%, while other tested precatalysts and ligands resulted in lower yields. The choice between generations often depends on the specific requirements of the chemical transformation, balancing reactivity, stability, and cost.

Comparison with Other Palladium Catalyst Classes:

When compared to other classes of palladium catalysts, PCy3-Pd-G2 demonstrates robust performance. In Suzuki-Miyaura reactions, the performance of Buchwald palladacycles has been benchmarked against other commercially available precatalysts like Nolan's allyl-based complexes and traditional palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). nih.gov

Allyl-based precatalysts activate through a different mechanism, and their performance can vary significantly depending on the specific allyl group and ancillary ligand. nih.gov Studies comparing these systems show that no single catalyst is superior for all substrates. For example, in some Suzuki-Miyaura couplings, certain allyl-Pd complexes show higher activity, while in others, the Buchwald G2 system might be more effective. nih.gov

Compared to traditional palladium sources, precatalysts like PCy3-Pd-G2 offer significant advantages. They ensure a 1:1 ligand-to-palladium ratio, which is difficult to control with systems generated in situ from sources like Pd(OAc)2 or Pd2(dba)3. sigmaaldrich.comnih.gov This precise stoichiometry often leads to higher reactivity, lower catalyst loadings, and shorter reaction times. sigmaaldrich.com For example, in the coupling of heteroaryl substrates, systems generated from palladium acetate generally showed high activity, whereas Pd2(dba)3 was often inactive. nih.gov In a separate screening, Pd(0) catalysts like Pd(PCy3)2 were found to perform better than Pd(II) counterparts for a specific large-scale Suzuki-Miyaura coupling. preprints.org

Table 2: Representative Yield Comparison of Palladium Catalysts in a Suzuki-Miyaura Coupling Yields are illustrative, based on findings from comparative studies of different catalyst classes. nih.gov

| Catalyst Type | Specific Catalyst/System | Representative Yield (%) |

|---|---|---|

| Buchwald Precatalyst | PCy3-Pd-G2 Type | Often High/Reliable |

| Allyl-Based Precatalyst | (η3-crotyl)PdCl(L) | Variable, Substrate Dependent |

| Allyl-Based Precatalyst | (η3-cinnamyl)PdCl(L) | Variable, Substrate Dependent |

| Traditional Pd Source | Pd(OAc)2 + Ligand | Generally High Activity |

| Traditional Pd Source | Pd(CH3CN)2Cl2 + Ligand | Moderate Activity |

| Traditional Pd Source | Pd2(dba)3 + Ligand | Often Low to No Activity |

Mechanistic Elucidation of Pcy3 Pd G2 Catalytic Cycles

Proposed Catalytic Cycles for PCy3-Pd-G2 Mediated Transformations

The PCy3-Pd-G2 complex serves as a precatalyst, meaning it must first be activated to generate the catalytically active species that participates in the cross-coupling cycle. sigmaaldrich-jp.comevitachem.com Once activated, the catalyst facilitates transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings through a generally accepted sequence of steps. wuxiapptec.commdpi.com

The canonical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: tesisenred.netlibretexts.org

Oxidative Addition : The active, electron-rich Pd(0) species reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a Pd(II) state, forming an arylpalladium(II) halide intermediate. libretexts.orgacs.org The reactivity order for the aryl electrophile is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. wuxiapptec.com

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki reactions) transfers its organic group to the Pd(II) complex, displacing the halide. This step often requires activation by a base. wuxiapptec.comuio.no

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wuxiapptec.comuio.no

For Buchwald-Hartwig amination, the cycle is similar, but after oxidative addition, the amine substrate coordinates to the palladium center, followed by deprotonation and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wuxiapptec.commdpi.com

Identification and Characterization of Active Palladium Species (e.g., Pd(0) formation)

The PCy3-Pd-G2 precatalyst is a Pd(II) complex and is not catalytically active itself. Its activation to the crucial Pd(0) species is a key initiation step. sigmaaldrich-jp.comnih.gov For second-generation (G2) Buchwald precatalysts, this activation is efficiently achieved at room temperature using weak bases like carbonates or phosphates. sigmaaldrich-jp.com

The activation mechanism proceeds as follows:

A Brønsted base deprotonates the amine on the 2-aminobiphenyl (B1664054) ligand of the G2 palladacycle. nih.gov

This is followed by reductive elimination of the resulting substituted carbazole. nih.gov

This process releases the monoligated, 12-electron L₁Pd(0) species (where L is PCy3), which is widely considered the active catalyst. acs.orgnih.gov

The efficient and rapid generation of this active (PCy3)Pd(0) species under mild conditions is a significant advantage of the G2 precatalyst system, allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich-jp.com This monoligated Pd(0) species is highly reactive and readily participates in the oxidative addition step, initiating the catalytic cycle. acs.org

Role of Ligand Exchange and Dissociation in Turnover-Limiting Steps

The tricyclohexylphosphine (B42057) (PCy3) ligand plays a critical role in the catalytic cycle. As a bulky and electron-rich trialkylphosphine, it stabilizes the palladium center while promoting high catalytic activity. nih.govthieme-connect.com The steric bulk of the PCy3 ligand is a key factor influencing the coordination sphere of the palladium atom. acs.org

Kinetic and mechanistic studies have shown that for many cross-coupling reactions, a monoligated L₁Pd(0) species is the most active in the oxidative addition step. acs.org Even if a bis-ligated L₂Pd(0) complex is formed, it often must first dissociate one ligand to create a vacant coordination site for the oxidative addition to occur. acs.org

Kinetic Studies and Reaction Rate Dependencies in PCy3-Pd-G2 Catalysis

Kinetic studies provide quantitative insight into reaction mechanisms by examining how the reaction rate changes in response to the concentration of different components. For palladium-catalyzed reactions similar to those employing PCy3-Pd-G2, detailed kinetic analyses have revealed complex dependencies.

In many Pd-catalyzed olefinations, for example, anomalous concentration dependencies have been observed, including zero-order dependence on one of the reactants and negative-order dependence on the olefin and the product. nih.gov This suggests that off-cycle catalyst reservoirs can form, where the catalyst is reversibly bound to the substrate or product, removing it from the active cycle and thus inhibiting the rate. nih.gov

A summary of typical kinetic dependencies observed in related Pd/phosphine-catalyzed cross-coupling reactions is presented below.

| Reaction Component | Observed Rate Dependence | Mechanistic Implication |

| Catalyst | Positive Order | The reaction rate is directly dependent on the concentration of the active catalyst. nih.gov |

| Aryl Halide | Positive or Zero Order | A positive order is common. A zero-order dependence may indicate that oxidative addition is not the rate-limiting step. nih.gov |

| Free Ligand (PCy3) | Inverse or Zero Order | An inverse dependence suggests the active species is monoligated and ligand dissociation is required. acs.org A zero-order dependence may suggest the reaction proceeds through a bis-ligated species. acs.org |

| Substrate/Product | Negative Order (in some cases) | Can indicate the formation of inactive off-cycle catalyst complexes that sequester the active palladium species. nih.gov |

These studies highlight that the rate-limiting step can vary depending on the specific substrates and reaction conditions. For example, the oxidative addition of an aryl chloride to a Pd(0) complex is often the irreversible, rate-determining step. acs.org

Computational and Theoretical Chemistry Approaches to Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways of palladium-catalyzed reactions. enscm.frnih.gov These studies provide detailed energy profiles of the catalytic cycle, including the structures of intermediates and transition states. nih.govnih.gov

For systems involving palladium precatalysts, computational studies have helped to:

Elucidate Activation Mechanisms : DFT calculations have been used to investigate the reduction of Pd(II) precatalysts to the active Pd(0) species, identifying the rate-determining step in the activation process, which can be the dissociation of a ligand. tohoku.ac.jpresearchgate.net

Analyze the Catalytic Cycle : Researchers have modeled all three main steps of the cross-coupling cycle. DFT studies have confirmed that for many substrates, oxidative addition to a monoligated Pd(0) species has a significantly lower activation energy barrier than addition to a bis-ligated species. acs.org

Rationalize Selectivity : Computational modeling can explain observed chemo- and regioselectivity by comparing the energy barriers of competing reaction pathways. nih.govacs.org For example, calculations can determine why a catalyst might preferentially activate a C-Cl bond over a C-OTf bond under certain conditions. uio.no

Guide Ligand Design : By calculating properties like ligand dissociation energies, computational approaches can guide the rational design of new, more efficient catalysts. tohoku.ac.jp For instance, calculations have explored how tuning the steric and electronic properties of phosphine (B1218219) ligands influences catalytic performance. enscm.fr

Extensive computational work on related systems has consistently supported experimental and kinetic data, confirming that monoligated "T-shaped" palladium intermediates are favored throughout the catalytic cycle. acs.org

Advanced Formulation and Immobilization Strategies for Pcy3 Pd G2 Type Catalysts

Rationale for Catalyst Immobilization and Heterogenization in Palladium Catalysis

Homogeneous palladium catalysts are renowned for their versatility and high performance in a wide array of chemical transformations. sigmaaldrich.com However, their application on an industrial scale is often hampered by several challenges. A primary issue is the contamination of the final product with residual palladium, which necessitates costly and complex purification procedures. Additionally, the loss of the expensive catalyst during product work-up and the contamination of process equipment and waste streams present significant economic and environmental drawbacks. sigmaaldrich.com

Catalyst immobilization, or heterogenization, addresses these problems by anchoring the palladium complex onto a solid support. mdpi.com This strategy offers numerous advantages:

Reduced Metal Contamination: By physically confining the palladium, leaching into the product and waste streams is significantly minimized. rsc.org

Enhanced Stability: Immobilization can improve the thermal and chemical stability of the catalyst. csic.esrsc.org

Suitability for Continuous Processes: Heterogenized catalysts are well-suited for use in fixed-bed or continuous flow reactors, which are highly efficient for large-scale industrial production. beilstein-journals.org

Polymeric Encapsulation Techniques for Palladium Catalysts

Polymeric encapsulation is a prominent method for immobilizing palladium catalysts. This technique involves entrapping the catalyst within a porous polymer matrix, which allows reactants and products to diffuse while retaining the metal complex. mdpi.com

Encapsulation techniques can be broadly categorized into microencapsulation and macroencapsulation.

Microencapsulation involves the creation of microscopic capsules containing the catalyst. publish.csiro.au A common method is interfacial polymerization, where the catalyst is entrapped within a polymer shell formed at the interface of two immiscible liquids. rsc.orgnih.gov This technique produces porous microcapsules that allow for the diffusion of substrates to the active catalytic sites.

Macroencapsulation refers to the entrapment of the catalyst within larger, monolithic structures. While less common for fine chemical synthesis, it can be advantageous for specific applications where larger catalyst particles are desirable.

Polyurea is a widely used polymer for encapsulating palladium catalysts due to its high cross-linking density and robustness. rsc.orgnih.gov The encapsulation process often involves the interfacial polymerization of isocyanates to form a porous polyurea matrix around the palladium species. rsc.orgnih.gov This matrix effectively traps the catalyst while its inherent porosity allows for the passage of reactants and products.

Besides polyurea, other polymers have been explored for palladium encapsulation, including:

Polyimides: Known for their excellent thermal and chemical stability, polyimides are suitable supports for creating robust heterogeneous catalysts. csic.eswiley.com

Polysaccharides: Renewable and biodegradable polymers like cellulose (B213188) and chitosan (B1678972) have been used to create environmentally friendly catalyst supports. nih.govacs.org

Polystyrene: Functionalized polystyrene resins are commonly used to anchor palladium complexes. nih.govresearchgate.net

Microencapsulation and Macroencapsulation Approaches

Support Effects and Metal-Support Interactions in Immobilized Palladium Systems

The choice of support material can significantly influence the performance of an immobilized palladium catalyst. The interactions between the palladium species and the support can affect the catalyst's activity, selectivity, and stability. mdpi.comdntb.gov.ua

Key factors include:

Surface Properties of the Support: The chemical nature of the support surface, such as the presence of functional groups, can impact palladium dispersion and electronic properties. acs.orgnih.gov For instance, oxidized carbon supports have been shown to enhance catalytic activity. acs.org

Pore Structure: The pore size and volume of the support material affect the diffusion of reactants to the active sites. researchgate.net Supports with well-defined and accessible pores generally lead to higher catalytic activity.

Metal-Support Interactions: Strong interactions between the palladium and the support can prevent metal leaching and agglomeration of nanoparticles, thereby enhancing catalyst stability. researchgate.netunimi.it These interactions can be electronic, where the support modifies the electron density of the palladium, or geometric, where the support structure dictates the morphology of the palladium particles. mdpi.com For example, nitrogen-doped carbon supports can stabilize palladium nanoparticles and improve their catalytic performance through strong metal-support bonding. mdpi.com

Performance Enhancements and Challenges in Supported PCy3-Pd-G2 Systems

The immobilization of PCy3-Pd-G2 type catalysts offers significant performance enhancements, but also presents certain challenges.

Performance Enhancements:

Recyclability: A major advantage is the ability to recover and reuse the catalyst multiple times without a significant loss of activity, leading to improved process economics. csic.esrsc.orgrsc.org

Stability: Immobilization within a robust polymer matrix can protect the catalyst from degradation, leading to a longer operational lifetime. csic.esrsc.org

Challenges:

Palladium Leaching: Despite immobilization, a small amount of palladium can still leach from the support into the reaction solution. nih.govacs.orgacs.org This leached palladium can be the active catalytic species, which complicates the understanding of the reaction mechanism and can lead to product contamination. nih.govacs.org The extent of leaching is influenced by the solvent, substrate, and reaction conditions.

Mass Transfer Limitations: The rate of reaction can be limited by the diffusion of reactants through the pores of the support to the active catalytic sites. This can sometimes result in longer reaction times compared to the homogeneous counterpart.

Catalyst Deactivation: Over repeated cycles, the catalyst can lose activity due to factors such as metal particle aggregation, poisoning of active sites, or structural changes in the support. beilstein-journals.org

Table 1: Recyclability of an Immobilized Palladium Catalyst in the Heck Reaction This table is interactive. Users can sort the data by clicking on the column headers.

| Recycle Run | Yield (%) |

|---|---|

| 1 | 97 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 95 |

Data sourced from a study on microporous organic polymer immobilized palladium catalysts, demonstrating consistent high yields over five consecutive runs in a Heck reaction. rsc.org

Integration of PCy3-Pd-G2 in Continuous Flow Systems for Industrial Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for chemical manufacturing. beilstein-journals.orgresearchgate.net Immobilized palladium catalysts, including encapsulated PCy3-Pd-G2 systems, are exceptionally well-suited for integration into continuous flow reactors. nih.gov

In a typical setup, the heterogenized catalyst is packed into a column or cartridge to form a fixed-bed reactor. researchgate.net The reaction mixture is then continuously pumped through the reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org

Advantages of using immobilized catalysts in flow systems include:

High Throughput: Continuous operation enables the production of large quantities of product in a small reactor footprint. beilstein-journals.org

Improved Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling hazardous materials and exothermic reactions.

Enhanced Efficiency: The high surface area-to-volume ratio in microreactors leads to superior heat and mass transfer, often resulting in faster reaction times and higher yields. nih.gov

Process Automation: Flow systems are readily automated, allowing for consistent product quality and reduced labor costs.

Despite these advantages, challenges such as catalyst deactivation and potential palladium leaching over extended operational periods remain areas of active research. researchgate.net The development of highly stable and leach-resistant immobilized catalysts is crucial for the widespread industrial adoption of continuous flow cross-coupling chemistry. researchgate.net

Future Perspectives and Emerging Research Avenues for Pcy3 Pd G2 Catalysis

Development of More Robust and Stable PCy3-Pd-G2 Analogues

The quest for superior catalysts is a perpetual endeavor in chemical synthesis. For PCy3-Pd-G2, a second-generation Buchwald palladacycle precatalyst, research is geared towards creating analogues with enhanced stability and activity. matthey.comacs.org The core idea is to modify the ligand architecture to improve performance. For instance, altering the steric bulk around the phosphine (B1218219) ligand, as seen in the evolution from G2 to G3 catalysts with the introduction of N-heterocyclic carbene (NHC) ligands, has been shown to increase catalytic activity. escholarship.org

The development of new-generation precatalysts that are both air- and moisture-stable, even at elevated temperatures and in solution, is a significant area of focus. acs.org This enhanced stability simplifies handling and broadens the scope of possible reaction conditions. Researchers are exploring modifications to the ancillary ligands to create more robust catalytic systems that can withstand harsher conditions and exhibit longer lifetimes. researchgate.net

Strategies for Further Reduction of Palladium Loading and Environmental Impact

While highly effective, the use of palladium, a precious metal, presents cost and environmental concerns. nih.gov A major research thrust is the development of strategies to minimize the amount of palladium required for efficient catalysis. acs.org

Key approaches include:

Developing more active catalysts: More efficient catalysts inherently require lower loadings to achieve the same or better results. matthey.com

Optimizing reaction conditions: Fine-tuning parameters such as solvent, base, and temperature can significantly impact catalyst efficiency, allowing for lower palladium concentrations. acs.org

Tandem reactions: Designing one-pot sequences where the catalyst is used for multiple consecutive steps without isolation can reduce waste and improve process efficiency. semanticscholar.org

Recent studies have demonstrated the feasibility of using ppm-level palladium concentrations in certain cross-coupling reactions, highlighting the potential for significant reductions in catalyst loading. acs.orgresearchgate.net The use of designer surfactants to create nanomicelles in aqueous media has also been shown to reduce both palladium loading and the use of toxic organic solvents. preprints.org

Expansion into Novel Synthetic Transformations and Substrates

The versatility of PCy3-Pd-G2 is already well-established in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. However, researchers are continuously exploring its application in new types of chemical transformations and with a wider range of substrates.

Emerging areas of application include:

Direct C-H functionalization: This atom-economical approach allows for the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalized substrates. chemrxiv.org

Catalysis with challenging substrates: Efforts are underway to apply PCy3-Pd-G2 systems to less reactive or more complex substrates, such as those containing sensitive functional groups or those relevant to the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net

Polymerization reactions: The bulky and electron-rich nature of the PCy3 ligand has shown success in Suzuki cross-coupling polymerization of aryl dihalides. matthey.com

The development of catalyst systems that are effective for a broad range of substrates remains a key challenge and an active area of investigation. chemrxiv.org

Green Chemistry Applications and Sustainable Catalysis with PCy3-Pd-G2 Systems

The principles of green chemistry are increasingly influencing catalyst design and application. acs.org For PCy3-Pd-G2 systems, this translates to a focus on developing more sustainable catalytic processes. The PCy3-Pd-G2 GT capsule itself contributes to greener chemistry by providing a pre-weighed, encapsulated form that minimizes handling and waste. sigmaaldrich.com

Key aspects of green chemistry in this context include:

Use of environmentally benign solvents: Research is ongoing to replace traditional organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents. acs.org The use of aqueous surfactant systems is a promising approach. preprints.org

Atom economy: Designing reactions, such as direct C-H functionalization, that maximize the incorporation of reactant atoms into the final product minimizes waste.

The ultimate goal is to create catalytic systems that are not only highly efficient but also have a minimal environmental footprint. nih.gov

Synergistic Effects in Multi-Catalytic Systems Involving PCy3-Pd-G2

The concept of cooperative catalysis, where multiple catalytic species work in concert to achieve a desired transformation, is a rapidly developing field. researchgate.net PCy3-Pd-G2 can be a valuable component in such multi-catalytic systems.

Advancements in In Situ and Operando Spectroscopic Characterization for Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for the rational design of improved catalysts. Advanced spectroscopic techniques, particularly in situ and operando methods, allow researchers to observe the catalyst and reacting species under actual reaction conditions. nih.govresearchgate.net

These techniques provide valuable information on:

Catalyst activation: How the PCy3-Pd-G2 precatalyst is converted into the active catalytic species. acs.org

Reaction intermediates: The identification and characterization of transient species in the catalytic cycle.

Deactivation pathways: Understanding how the catalyst loses its activity over time can inform the design of more stable analogues.

By providing a real-time window into the catalytic process, these advanced analytical methods are instrumental in unraveling the complex mechanistic details of PCy3-Pd-G2 catalysis, paving the way for the development of next-generation catalytic systems. acs.org

Q & A

Q. How can researchers ensure ethical reporting of negative results in this compound studies?

- Methodological Answer: Adhere to FAIR data principles by depositing raw datasets (e.g., catalytic yields, characterization files) in repositories like Zenodo. Use preprint platforms (e.g., ChemRxiv) to share null findings. Transparently document synthesis failures in supplementary materials, emphasizing variables that led to inefficacy .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.